REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([NH2:7])([CH3:6])([CH3:5])[CH3:4].[N:8]1[C:15]([Cl:16])=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10]>C1(C)C=CC=CC=1>[Cl:10][C:9]1[N:8]=[C:15]([Cl:16])[N:14]=[C:12]([NH:7][C:3]([CH3:6])([CH3:5])[CH3:4])[N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
9.23 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The pH value of the reaction is monitored continuously during this period
|
Type
|
CUSTOM
|
Details
|
Subsequently the solvent is removed by distillation
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 150 ml ethyl acetate each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 200 ml ethyl acetate/petroleum ether (v/v 4/1)
|
Type
|
CUSTOM
|
Details
|
insoluble components are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (silica gel Merck 60, 5×30 cm, eluant
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |